molecular formula C16H12N2O4S B1213056 C.I. Acid orange 12 CAS No. 23481-33-6

C.I. Acid orange 12

Cat. No. B1213056
CAS RN: 23481-33-6
M. Wt: 328.3 g/mol
InChI Key: GTRGJJDVSJFNTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 6-hydroxy-5-(phenylazo)-2-naphthalenesulfoniate is a naphthalenesulfonic acid.

Scientific Research Applications

1. Treatment of Wastewater Containing Azo Dyes

Studies have explored various methods for treating wastewater containing azo dyes, including C.I. Acid Orange 12. These methods include biological processes, advanced oxidation processes, and electrochemical methods. For instance, Granular Activated Carbon-Biofilm Configured Sequencing Batch Reactor (SBCR) has been used for the mineralization of azo dyes in wastewater under oxygen-limited conditions, showing nearly complete mineralization of these dyes, including C.I. Acid Orange 7, a closely related compound (Ong et al., 2008). Similarly, the combination of ultrasound and advanced Fenton process for the degradation of C.I. Acid Orange 7 has been investigated, revealing increased decolorization rates (Zhang et al., 2009).

2. Photocatalytic Degradation

The photocatalytic degradation of azo dyes, including C.I. Acid Orange 12, using various methods such as immobilized TiO2 nanoparticles activated by UV light has been studied. This method has been effective in the degradation of azo dyes with different structures and substitute groups (Khataee et al., 2009).

3. Electrochemical Methods

Electrochemical methods have been applied for the decolorization and degradation of C.I. Acid Orange 12. For example, the electrocatalytic degradation using an IrOx electrode in simulated wastewater shows significant decolorization and reduction in phytotoxicity, indicating the effectiveness of this method (Mijin et al., 2017).

properties

CAS RN

23481-33-6

Product Name

C.I. Acid orange 12

Molecular Formula

C16H12N2O4S

Molecular Weight

328.3 g/mol

IUPAC Name

6-hydroxy-5-phenyldiazenylnaphthalene-2-sulfonic acid

InChI

InChI=1S/C16H12N2O4S/c19-15-9-6-11-10-13(23(20,21)22)7-8-14(11)16(15)18-17-12-4-2-1-3-5-12/h1-10,19H,(H,20,21,22)

InChI Key

GTRGJJDVSJFNTE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O

synonyms

1-phenylazo-2-naphthol-6-sulfonic acid
acid orange 12
C.I. acid orange 12
orange RN

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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